
2-(4-Iodophenyl)-3-(2-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Iodophenyl)-3-(2-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an iodophenyl group, a nitrophenyl group, and a phenyl group attached to a tetrazolium core. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenyl)-3-(2-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or azides in the presence of catalysts like zinc chloride or copper sulfate.
Introduction of Functional Groups: The iodophenyl, nitrophenyl, and phenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require conditions such as the presence of Lewis acids (e.g., aluminum chloride) and solvents like dichloromethane or toluene.
Final Assembly: The final step involves the coupling of the functionalized tetrazole with the chloride ion to form the desired compound. This step may require the use of reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(4-Iodophenyl)-3-(2-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives replacing the nitro group.
Substitution: Substituted products with new functional groups replacing the iodine atom.
科学研究应用
2-(4-Iodophenyl)-3-(2-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its structural properties.
作用机制
The mechanism of action of 2-(4-Iodophenyl)-3-(2-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. For example, the nitrophenyl group may undergo reduction to form reactive intermediates that interact with cellular components, while the iodophenyl group can participate in halogen bonding with biological macromolecules.
相似化合物的比较
Similar Compounds
- 2-(4-Bromophenyl)-3-(2-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- 2-(4-Chlorophenyl)-3-(2-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- 2-(4-Fluorophenyl)-3-(2-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
Uniqueness
The uniqueness of 2-(4-Iodophenyl)-3-(2-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride lies in the presence of the iodophenyl group, which imparts distinct reactivity and binding properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and polarizability enhance its ability to participate in specific interactions, making this compound particularly valuable in applications requiring precise molecular recognition.
属性
CAS 编号 |
55527-50-9 |
|---|---|
分子式 |
C19H15ClIN5O2 |
分子量 |
507.7 g/mol |
IUPAC 名称 |
2-(4-iodophenyl)-3-(2-nitrophenyl)-5-phenyl-1H-tetrazol-1-ium;chloride |
InChI |
InChI=1S/C19H14IN5O2.ClH/c20-15-10-12-16(13-11-15)23-21-19(14-6-2-1-3-7-14)22-24(23)17-8-4-5-9-18(17)25(26)27;/h1-13H,(H,21,22);1H |
InChI 键 |
GRQJYSUSNRXIGO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=C(C=C3)I)C4=CC=CC=C4[N+](=O)[O-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid](/img/structure/B14644010.png)

![1,1'-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14644024.png)

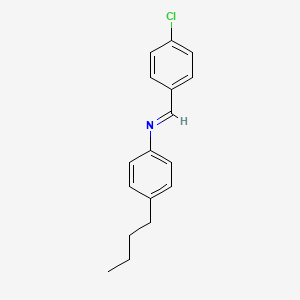
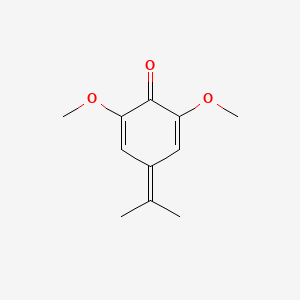
![Heptyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14644055.png)
![N-[4-(cyclohexen-1-yl)phenyl]acetamide](/img/structure/B14644059.png)
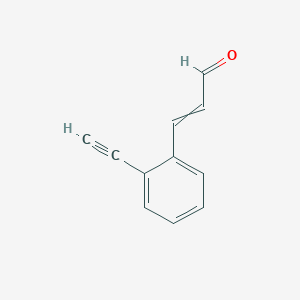
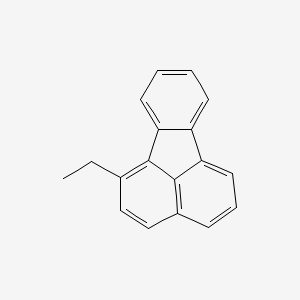
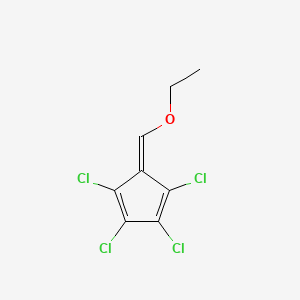
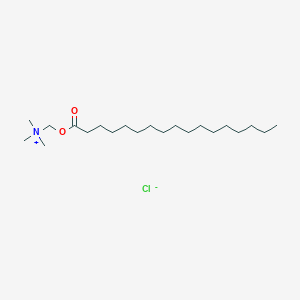
![N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide](/img/structure/B14644083.png)
![4,4'-{1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14644086.png)
